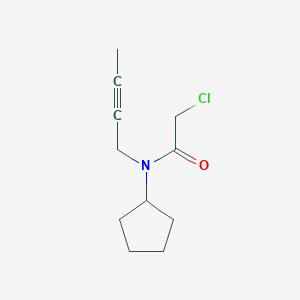

(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

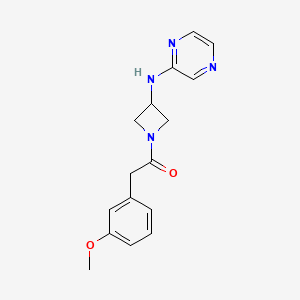

“®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate” is a chemical compound with the CAS Number: 1042665-73-5 . It has a molecular weight of 190.24 and its IUPAC name is tert-butyl ®- (3-amino-2-hydroxypropyl)carbamate . This compound is typically stored in a dark place, sealed in dry, and under -20°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3, (H,10,12)/t6-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the presence of any charges.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.24 . The compound should be stored in a dark place, sealed in dry, and under -20°C .科学的研究の応用

Synthesis of Pyrrolo[2,3-d]pyrimidines

This compound is utilized in the synthesis of pyrrolo[2,3-d]pyrimidines, which are important for creating antiviral medications. The 3-amino-2-hydroxypropyl substituent plays a crucial role in the inhibition of viral DNA polymerases, making these derivatives promising candidates for antiviral drug development .

Development of Covalent Adaptive Networks (CAN)

®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate is instrumental in the creation of polyurethanes with dynamic phenol-carbamate bonds. These materials exhibit self-healing and recyclable properties, which are highly valued in sustainable material science. The chemical structure of isocyanates used in these networks can be adjusted to regulate the kinetics of network rearrangement, enhancing the material’s properties .

Antiviral Acyclic Nucleoside Analogues

The compound serves as a precursor in the synthesis of acyclic nucleoside analogues like HPMPA, which display significant antiviral properties. These analogues are structurally similar to purine nucleosides and are studied for their potential in binding to enzymes and coordinating metal ions, which are essential for their antiviral activity .

Heterocyclic Chemistry

In heterocyclic chemistry, ®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate is used to introduce vicinal aminoalcohol groups into various heterocyclic systems. This is often achieved through the aminolysis of glycidyl derivatives, which are obtained from epichlorohydrin and the corresponding heterocyclic bases .

Synthesis of Pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines

A novel route involving this compound has been discovered for synthesizing pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines. These oxazines are valuable intermediates in pharmaceutical chemistry, particularly for constructing complex heterocyclic frameworks .

Modification of β-D-Ribofuranosyl Fragments

The compound is also involved in the modification of β-D-ribofuranosyl fragments in nucleoside antibiotics. This modification aims to replace the carbohydrate fragment with carbocyclic or acyclic substituents, which can lead to new classes of antiviral agents .

Inhibition of Viral DNA Polymerases

The 3-amino-2-hydroxypropyl group of the compound is critical in the process of inhibiting viral DNA polymerases. This inhibition mechanism is the basis for the action of many synthesized antiviral substances, highlighting the compound’s importance in medicinal chemistry .

Material Science Applications

Lastly, the compound’s role in material science cannot be overlooked. Its incorporation into polyurethanes to create dynamic covalent networks opens up possibilities for developing materials with variable properties, such as improved thermal stability and mechanical strength .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315-H318-H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

tert-butyl N-[(2R)-3-amino-2-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNOKWJGNPKUSE-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1042665-73-5 |

Source

|

| Record name | tert-butyl N-[(2R)-3-amino-2-hydroxypropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2600603.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2600613.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2600614.png)

![3,4,5-trimethoxy-N-(3-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2600616.png)